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Compound of Interest

Compound Name: 2-Amino-n-isopropylbenzamide

Cat. No.: B048454

An In-Depth Technical Guide to the Physical and Chemical Properties of N-
Isopropylanthranilamide

Introduction

N-Isopropylanthranilamide, with the CAS Number 30391-89-0, is a derivative of anthranilic
acid, positioning it within the broader class of ortho-amino benzamides.[1] Its structure,
featuring a primary aromatic amine, a secondary amide, and an isopropyl group, imparts a
unique combination of properties that make it a molecule of interest for researchers in
medicinal chemistry and materials science. As a synthetic intermediate, it serves as a building
block for more complex heterocyclic systems, leveraging the reactivity of its dual functional
groups. This guide provides a comprehensive overview of its core physical and chemical
properties, synthesis, and spectroscopic characterization, designed for scientists and drug
development professionals.

Chemical Identity and Structure

The fundamental characteristics of a molecule are dictated by its structure. N-
Isopropylanthranilamide combines an aromatic core with functional groups capable of
hydrogen bonding and nucleophilic/electrophilic interactions.

Core ldentifiers
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Property Value

IUPAC Name 2-Amino-N-(propan-2-yl)benzamide
N-Isopropyl-2-aminobenzamide, Anthranilic acid

Synonyms ) )
isopropylamide[1]

CAS Number 30391-89-0[1]

Molecular Formula C10H14N20[1]

Molecular Weight 178.23 g/mol [1]

Molecular Structure

The arrangement of the functional groups—the primary aromatic amine (position 2) and the N-
isopropyl carboxamide (position 1)—allows for intramolecular hydrogen bonding, which can
influence its conformation and physical properties, such as melting point and solubility.

Caption: Chemical structure of N-Isopropylanthranilamide.

Physicochemical Properties

The physical properties of N-Isopropylanthranilamide are a direct consequence of its molecular
weight and the intermolecular forces it can form, primarily hydrogen bonds and van der Waals
interactions.

Summary of Physical Data
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Property Value Source
Melting Point 147 °C [1]

Boiling Point 355.7+25.0°C Predicted[1]
Density 1.077 £ 0.06 g/cm?3 Predicted[1]

. ) . Inferred from similar
Appearance White to off-white solid
compounds

Sparingly soluble in water;
B soluble in polar organic
Solubility ) Inferred from structure
solvents like ethanol,

methanol, and DMSO.

Expert Insight: The relatively high melting point of 147 °C for a molecule of this size is indicative
of strong intermolecular forces.[1] The presence of both a hydrogen bond donor (amine and
amide N-H) and acceptor (amide C=0 and amine N) facilitates the formation of a stable crystal
lattice, requiring significant thermal energy to disrupt. Its predicted high boiling point further
supports this observation.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While specific experimental
spectra are not publicly cataloged, the expected data can be reliably predicted based on the
molecule's functional groups and structure.[2][3]

Predicted Spectroscopic Data
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Technique Expected Features

~7.5-6.5 ppm: Multiplets (4H, aromatic protons).
~5.5 ppm: Broad singlet (2H, -NH2z protons).

1H NMR ~8.0 ppm: Broad singlet (1H, amide -NH-
proton). ~4.2 ppm: Septet (1H, isopropyl -CH-).
~1.2 ppm: Doublet (6H, isopropyl -CHs protons).

~168 ppm: Amide carbonyl carbon. ~148-115
13C NMR ppm: 6 aromatic carbons. ~42 ppm: Isopropy! -
CH- carbon. ~22 ppm: Isopropyl -CHs carbons.

3450-3300: Two N-H stretch bands (primary
amine). ~3300: Single N-H stretch band

IR (cm™1) (secondary amide). ~1640: C=0 stretch (amide |
band). ~1600, ~1450: C=C aromatic ring
stretches.

m/z 178: Molecular ion (M*). m/z 163: [M-CHs]*.
Mass Spec (El) m/z 135: [M-CsH7]*. m/z 120: [C7HeNO]* (from

amide cleavage).

Causality in Spectroscopy:

» 'H NMR: The chemical shifts are determined by the electronic environment. Aromatic protons
are deshielded by the ring current. The amide proton is typically downfield due to the
electron-withdrawing nature of the adjacent carbonyl group. The splitting pattern (septet and
doublet) is a classic signature of an isopropyl group due to the n+1 rule.[4]

» IR Spectroscopy: The positions of the stretching frequencies correspond to the bond
strengths and masses of the atoms involved. The two distinct N-H bands for the primary
amine arise from symmetric and asymmetric stretching modes.[5] The amide carbonyl
stretch is a strong, sharp signal and is a key diagnostic peak.[6]

Synthesis and Reactivity

N-Isopropylanthranilamide is readily synthesized via a robust and high-yielding reaction,
making it an accessible starting material. Its reactivity is governed by its nucleophilic amine and
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the stability of the amide bond.

Synthetic Pathway from Isatoic Anhydride

The most direct and common synthesis involves the reaction of isatoic anhydride with
isopropylamine.[7][8] This reaction is mechanistically elegant: the amine acts as a nucleophile,
attacking one of the carbonyl carbons of the anhydride. The resulting intermediate is unstable
and readily loses carbon dioxide to form the final amide product. This method is favored for its
operational simplicity and the fact that the only byproduct is a gas (CO:z), which simplifies
purification.[8]

Reaction in Solvent
(e.g., DMF or Toluene)
Heat (e.g., 80-100°C)

Isatoic Anhydride
+ Isopropylamine

Aqueous Workup (e Rzlémg;'ﬁ’zr;ﬁon aT N-Isopropylanthranilamide
(e.g., add water, extract with EtOAc) pad Y (Final Product)
Column Chromatography)

Click to download full resolution via product page

Caption: General workflow for the synthesis of N-Isopropylanthranilamide.

Experimental Protocol: Synthesis of N-
Isopropylanthranilamide

This protocol is a self-validating system; successful synthesis can be confirmed by comparing
the physical (melting point) and spectroscopic data of the product against the reference values.

» Reagents & Equipment:

[e]

Isatoic Anhydride (1.0 eq)

o

Isopropylamine (1.2 eq)

[¢]

Anhydrous solvent (e.g., Toluene or DMF)

[¢]

Round-bottom flask, condenser, magnetic stirrer, heating mantle

[e]

Standard workup and purification glassware

e Procedure:
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o To a stirred solution of isatoic anhydride in the chosen solvent, add isopropylamine
dropwise at room temperature.

o Causality: The slow addition controls the initial exotherm from the amine-anhydride
reaction.

o Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of CO2 gas should be
observed.

o Monitor the reaction progress by TLC until the starting material is consumed.
o Cool the mixture to room temperature and remove the solvent under reduced pressure.

o Trustworthiness: This step removes excess solvent and any unreacted isopropylamine.

e Workup & Purification:
o Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

o Wash the organic layer sequentially with dilute aqueous HCI (to remove any residual
amine), saturated agueous NaHCOs (to remove any acidic impurities), and brine.

o Dry the organic layer over anhydrous Na=SOa, filter, and concentrate in vacuo.

o Purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) to yield
the final product.

o Confirm the purity and identity via melting point determination and spectroscopic analysis
(NMR, IR).

Chemical Reactivity

The molecule possesses three primary sites of reactivity: the primary amine, the amide bond,
and the aromatic ring.
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Caption: Key reactive sites on the N-Isopropylanthranilamide molecule.

e Primary Aromatic Amine (-NH2): This group is nucleophilic and can undergo standard
reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type
reactions. Its position ortho to the amide can facilitate cyclization reactions to form
heterocycles like quinazolinones.

e Amide Bond (-CONH-): The amide bond is generally stable but can be hydrolyzed to
anthranilic acid and isopropylamine under strong acidic or basic conditions with heating.

e Aromatic Ring: The amine group is a strong activating group, directing electrophilic aromatic
substitution to the positions ortho and para to it (positions 3 and 5).

Safety and Handling

N-Isopropylanthranilamide should be handled using standard laboratory safety protocols. As
with many aromatic amines, appropriate personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-
ventilated fume hood to avoid inhalation of dust.
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Conclusion

N-Isopropylanthranilamide is a well-defined chemical entity with predictable and useful
properties. Its straightforward synthesis from isatoic anhydride makes it readily accessible.[8]
The combination of a nucleophilic primary amine and a stable amide linkage on an aromatic
scaffold provides a versatile platform for further chemical modification, particularly in the
synthesis of heterocyclic compounds relevant to pharmaceutical and materials science
research. The data and protocols presented in this guide offer a robust foundation for its use in
a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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